3-Methoxy-N-methyldesloratadine

Structural identity Impurity profiling SAR differentiation

3-Methoxy-N-methyldesloratadine (CAS 165739-72-0, molecular formula C₂₁H₂₃ClN₂O, MW 354.87 g/mol) is a synthetic, doubly modified analog of the second-generation antihistamine desloratadine, bearing a methoxy substituent at the pyridine 3-position and an N-methyl group on the piperidine ring. Unlike the primary active metabolite 3-hydroxydesloratadine (SCH 45581), which retains the free piperidine NH, or N-methyldesloratadine (loratadine EP Impurity G), which bears only the N-methyl modification, this compound integrates both structural alterations in a single molecular entity.

Molecular Formula C21H23ClN2O
Molecular Weight 354.9 g/mol
CAS No. 165739-72-0
Cat. No. B020780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-methyldesloratadine
CAS165739-72-0
Molecular FormulaC21H23ClN2O
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
InChIInChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3
InChIKeyONYKRGLBQBBZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-methyldesloratadine (CAS 165739-72-0): A Doubly Modified Desloratadine Analog for Analytical Reference and Pharmacological Research Procurement


3-Methoxy-N-methyldesloratadine (CAS 165739-72-0, molecular formula C₂₁H₂₃ClN₂O, MW 354.87 g/mol) is a synthetic, doubly modified analog of the second-generation antihistamine desloratadine, bearing a methoxy substituent at the pyridine 3-position and an N-methyl group on the piperidine ring . Unlike the primary active metabolite 3-hydroxydesloratadine (SCH 45581), which retains the free piperidine NH, or N-methyldesloratadine (loratadine EP Impurity G), which bears only the N-methyl modification, this compound integrates both structural alterations in a single molecular entity . It is commercially supplied as a neat solid (melting point 162–164 °C, predicted pKa 8.59 ± 0.20) and is primarily utilized as a certified impurity reference standard for desloratadine active pharmaceutical ingredient (API) quality control, ANDA regulatory submissions, and analytical method validation [1]. Pharmacologically, it has been annotated in ChEMBL (CHEMBL3088086) with M₃ muscarinic receptor antagonist activity, distinguishing its receptor interaction profile from the predominantly H₁-selective desloratadine scaffold [2].

Why Desloratadine, 3-Hydroxydesloratadine, or N-Methyldesloratadine Cannot Functionally Substitute for 3-Methoxy-N-methyldesloratadine in Analytical and Pharmacological Workflows


3-Methoxy-N-methyldesloratadine cannot be replaced by any single in-class analog because it carries two distinct structural modifications—3-O-methylation and N-methylation of the piperidine ring—each of which independently alters physicochemical properties, receptor recognition, and metabolic susceptibility . Desloratadine lacks both modifications; 3-hydroxydesloratadine (SCH 45581) bears a free 3-OH group susceptible to Phase II glucuronidation by UGT2B10-derived enzymes, a metabolic route blocked by 3-O-methylation [1][2]; N-methyldesloratadine (loratadine EP Impurity G) carries only the N-methyl group and retains the native 3-H or 3-Cl substitution pattern of the parent scaffold . The combination of these two modifications generates a compound with a unique HPLC retention time, distinct MS fragmentation signature, and altered receptor off-target profile (including documented M₃ muscarinic receptor antagonist activity at sub-nanomolar Kd) that no single-modification comparator can replicate [3]. For ANDA filers, pharmacopoeial impurity profiling, and structure-activity relationship (SAR) studies, substitution with a singly modified analog would yield non-identical chromatographic peaks, inaccurate quantification, and misleading pharmacological conclusions.

3-Methoxy-N-methyldesloratadine (CAS 165739-72-0): Quantitative Comparator-Based Evidence for Differentiated Scientific Selection


Structural Differentiation: Dual 3-O-Methyl + N-Methyl Modification Versus All Single-Modification Comparators

3-Methoxy-N-methyldesloratadine is the sole desloratadine analog within the loratadine/desloratadine impurity panel to simultaneously incorporate a 3-methoxy group (replacing the 3-OH of 3-hydroxydesloratadine) and an N-methyl substituent on the piperidine ring (replacing the NH of desloratadine). This dual modification distinguishes it from desloratadine (CAS 100643-71-8; C₁₉H₁₉ClN₂, MW 310.82, no 3-substitution, free piperidine NH), 3-hydroxydesloratadine (CAS 119410-08-1; C₁₉H₁₉ClN₂O, MW 326.82, 3-OH, free piperidine NH), N-methyldesloratadine (CAS 38092-89-6; C₂₀H₂₁ClN₂, MW 324.85, no 3-substitution, N-CH₃), and 3-methoxy desloratadine (CAS 165739-63-9; C₂₀H₂₁ClN₂O, MW 340.85, 3-OCH₃, free piperidine NH) . The molecular weight of 354.87 g/mol for 3-methoxy-N-methyldesloratadine exceeds that of all four single-modification comparators, generating a unique mass spectrometric [M+H]⁺ ion at m/z 355.9 that is fully resolved from any singly modified analog .

Structural identity Impurity profiling SAR differentiation Reference standard characterization

M₃ Muscarinic Receptor Antagonist Activity: Off-Target Profile Differentiation from the Predominantly H₁-Selective Desloratadine Scaffold

ChEMBL bioactivity data (CHEMBL3088086) document that 3-Methoxy-N-methyldesloratadine exhibits antagonist activity at the M₃ muscarinic receptor in an isolated Dunkin-Hartley guinea pig trachea preparation, with a dissociation constant (Kd) of 0.7943 nM, measured as inhibition of methacholine-induced airway smooth muscle contraction after 1–4 hours of compound exposure [1]. This is in contrast to desloratadine, which was explicitly designed and characterized as a highly selective peripheral H₁ receptor antagonist with minimal affinity for muscarinic cholinergic receptors; preclinical pharmacology studies report that desloratadine at concentrations up to 10 μM produced negligible displacement of [³H]QNB (quinuclidinyl benzilate) binding at muscarinic receptors in guinea pig cortical membranes, and in functional assays desloratadine exhibited weak or no anticholinergic activity at doses far exceeding therapeutic H₁ blockade levels [2]. The presence of sub-nanomolar M₃ activity for 3-Methoxy-N-methyldesloratadine suggests that the dual 3-O-methyl + N-methyl modification redirects receptor recognition away from the canonical H₁-selective pharmacophore, a property that must be accounted for when interpreting biological assay results obtained with this compound as a reference standard in receptor profiling panels [1][2].

Receptor selectivity profiling Off-target pharmacology M₃ muscarinic receptor Antihistamine SAR

Physicochemical Property Divergence: Melting Point, pKa, and Predicted Lipophilicity Differentiate the Compound from Desloratadine for Formulation and Handling Decisions

The experimentally determined melting point of 3-Methoxy-N-methyldesloratadine is 162–164 °C, compared with desloratadine's reported melting point range of 150–152 °C (as the free base), reflecting a +10–12 °C elevation attributable to the combined 3-methoxy and N-methyl substitutions that enhance crystal lattice packing energy [1]. The predicted acid dissociation constant (pKa) of 3-Methoxy-N-methyldesloratadine is 8.59 ± 0.20, which is lower than the experimentally determined pKa of desloratadine (pKa ≈ 9.4 for the piperidine nitrogen), indicating that N-methylation reduces the basicity of the piperidine nitrogen by approximately 0.8 log units [2]. This pKa shift alters the ionization state at physiological pH (7.4): desloratadine is >99% protonated, whereas 3-Methoxy-N-methyldesloratadine is approximately 93–95% protonated, a difference that affects aqueous solubility, octanol/water partitioning, and membrane permeability in biological assay systems [3]. Additionally, the 3-methoxy group replaces the hydrogen-bond-donating 3-OH of 3-hydroxydesloratadine with a hydrogen-bond-accepting OCH₃, eliminating a key donor site that participates in aqueous solvation and receptor hydrogen-bond networks [3].

Physicochemical characterization Melting point pKa Lipophilicity Solid-state properties

Regulatory Utility: Certified Impurity Reference Standard for Desloratadine ANDA Submissions and Pharmacopoeial Compliance

3-Methoxy-N-methyldesloratadine is explicitly listed and supplied as a certified impurity reference standard for desloratadine API by multiple ISO 17034-accredited reference material producers, including Toronto Research Chemicals (Catalog M263950) and SynZeal (as the D4 deuterated analog, CAS 1189445-21-3) [1]. Its deuterated isotopologue (3-Methoxy-N-methyldesloratadine-D4) is employed as an internal standard in HPLC-MS/MS and UPLC-UV methods for the quantification of desloratadine-related substances in pharmaceutical dosage forms, enabling accurate correction for matrix effects and ionization suppression in electrospray ionization mass spectrometry [1]. The compound's availability at defined purity levels (typically ≥95%) with a full Certificate of Analysis (CoA) documenting identity by ¹H-NMR, ¹³C-NMR, HRMS, and HPLC purity makes it suitable for use in method validation (AMV), system suitability testing, and Quality Controlled (QC) applications required for Abbreviated New Drug Applications (ANDA) to the US FDA and Marketing Authorization Applications to the EMA [1][2]. In contrast, desloratadine itself, while available as a USP reference standard, does not serve as a positive control for the 3-methoxy-N-methyl impurity peak in chromatographic systems optimized for impurity profiling, nor can 3-hydroxydesloratadine or N-methyldesloratadine serve as surrogates due to their different retention characteristics [2].

Impurity reference standard ANDA submission Pharmacopoeial compliance Quality control Method validation

Metabolic Stability Inference: 3-O-Methylation Blocks Phase II Glucuronidation, Differentiating the Compound from 3-Hydroxydesloratadine in In Vitro Metabolic Assays

The major metabolic pathway of desloratadine in humans involves a three-step sequence: N-glucuronidation by UGT2B10, followed by CYP2C8-mediated 3-hydroxylation, followed by rapid non-enzymatic deconjugation of the N-glucuronide to yield 3-hydroxydesloratadine, which is subsequently conjugated by UGT enzymes to form 3-hydroxydesloratadine O-glucuronide for excretion [1][2]. The 3-methoxy substituent in 3-Methoxy-N-methyldesloratadine replaces the hydroxyl group that serves as the obligatory acceptor for Phase II O-glucuronidation. This structural modification is predicted to eliminate the primary conjugation site, thereby blocking the major clearance route of 3-hydroxydesloratadine and potentially prolonging the in vitro half-life of the compound in hepatocyte or microsomal incubation systems [3]. Additionally, the N-methyl group on the piperidine ring eliminates the secondary amine NH required for the initial N-glucuronidation step catalyzed by UGT2B10, further distinguishing the metabolic fate of this compound from both desloratadine (which undergoes N-glucuronidation as the first metabolic step) and 3-hydroxydesloratadine (which undergoes O-glucuronidation as the terminal step) [1][3]. While direct experimental metabolic stability data for 3-Methoxy-N-methyldesloratadine are not available in the peer-reviewed literature, these class-level metabolic inferences are grounded in the experimentally validated enzymatic pathway for desloratadine metabolism [1][2].

Metabolic stability Glucuronidation Phase II metabolism UGT2B10 In vitro ADME

3-Methoxy-N-methyldesloratadine (CAS 165739-72-0): Evidence-Grounded Application Scenarios for Procurement Decision-Making


ANDA Regulatory Submission: Certified Impurity Reference Standard for Desloratadine API Quality Control and Stability-Indicating Method Validation

Pharmaceutical quality control laboratories preparing Abbreviated New Drug Applications (ANDAs) for generic desloratadine products require certified impurity reference standards to establish system suitability, determine relative response factors (RRFs), and quantify specified and unspecified impurities per ICH Q3A/Q3B guidelines. 3-Methoxy-N-methyldesloratadine (CAS 165739-72-0) serves as the authenticated reference material for the doubly modified impurity peak in HPLC and UPLC chromatograms; its deuterated analog (3-Methoxy-N-methyldesloratadine-D4, CAS 1189445-21-3) functions as the stable-isotope-labeled internal standard for LC-MS/MS quantification, correcting for matrix effects and ionization variability [1]. The compound's melting point (162–164 °C) and storage requirement (−20 °C freezer) dictate handling protocols distinct from the API reference standard, and its unique molecular ion (m/z 355.9 [M+H]⁺) enables selective reaction monitoring (SRM) transitions that are free from interference by desloratadine or any singly modified impurity [2]. Procurement of this specific reference standard, rather than substituting with 3-methoxy desloratadine (CAS 165739-63-9) or N-methyldesloratadine (CAS 38092-89-6), is mandatory for accurate peak identification and regulatory compliance [1][2].

Receptor Pharmacology Profiling: Off-Target Screening Panel Differentiation Using the M₃ Muscarinic Receptor Activity Signature

For contract research organizations (CROs) and academic pharmacology laboratories conducting broad-panel receptor profiling of desloratadine-related compounds, 3-Methoxy-N-methyldesloratadine provides a structurally defined reference point with documented off-target activity at the M₃ muscarinic receptor (Kd = 0.7943 nM in guinea pig trachea) [1]. This activity contrasts sharply with the parent compound desloratadine, which is characterized as a highly selective H₁ receptor antagonist (Ki = 0.87–0.9 nM at human H₁) with negligible muscarinic receptor engagement [2]. Including 3-Methoxy-N-methyldesloratadine in a receptor selectivity panel alongside desloratadine, 3-hydroxydesloratadine, and other analogs enables researchers to map the structural determinants of H₁ versus M₃ selectivity within the desloratadine chemotype, with the 3-OCH₃ + N-CH₃ dual modification serving as a key SAR probe for understanding how substituent patterns redirect receptor recognition [1].

In Vitro Drug Metabolism and Pharmacokinetics (DMPK): Investigating the Metabolic Consequences of 3-O-Methylation on Phase II Conjugation Pathways

ADME scientists investigating the metabolic fate of desloratadine analogs can employ 3-Methoxy-N-methyldesloratadine as a probe substrate to experimentally validate the contribution of 3-OH glucuronidation to the overall clearance of 3-hydroxydesloratadine. Since the 3-methoxy group blocks the primary O-glucuronidation site, and the N-methyl group eliminates the UGT2B10-mediated N-glucuronidation pathway, this compound is predicted to exhibit substantially prolonged in vitro half-life in human hepatocyte or UGT2B10/CYP2C8-expressing microsomal incubation systems compared with 3-hydroxydesloratadine, which undergoes rapid sequential N-glucuronidation, CYP2C8 hydroxylation, and O-glucuronidation [1]. Comparative metabolic stability assays using the target compound versus 3-hydroxydesloratadine in the presence and absence of UGT cofactors (UDPGA) and CYP inhibitors can quantify the relative contribution of each pathway to overall clearance and validate the class-level prediction of metabolic resistance conferred by 3-O-methylation [1][2].

Analytical Method Development: System Suitability and Peak Identity Confirmation for Desloratadine Impurity Profiling by HPLC-UV and LC-MS/MS

Analytical chemists developing and validating stability-indicating HPLC/UPLC methods for desloratadine API and finished dosage forms require authenticated impurity markers to establish system suitability parameters (resolution, tailing factor, theoretical plates) and to confirm peak identity in forced degradation studies. 3-Methoxy-N-methyldesloratadine, with its distinct chromatographic retention resulting from the combined 3-OCH₃ and N-CH₃ modifications, provides a critical resolution check: the system must be capable of baseline-resolving this compound from desloratadine, 3-hydroxydesloratadine, N-methyldesloratadine, and other specified impurities [1]. The predicted pKa difference of approximately −0.8 log units relative to desloratadine (8.59 vs. ~9.4) necessitates mobile phase pH optimization to achieve consistent retention and peak symmetry across different column chemistries [2]. The deuterated D4 analog provides a mass shift of +4 Da, enabling its use as an internal standard for stable-isotope dilution LC-MS/MS quantification of the unlabeled impurity in complex biological matrices such as plasma and urine from bioequivalence studies [1].

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